

Thermodynamic Properties of 1H,2H-Hexafluorocyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H,2H-Hexafluorocyclopentene

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Abstract

1H,2H-Hexafluorocyclopentene, also identified as 3,3,4,4,5,5-hexafluorocyclopentene (CAS RN: 1005-73-8), is a fluorinated cyclic alkene of interest in various advanced applications, including as a potential working fluid in organic Rankine cycles. A comprehensive understanding of its thermodynamic properties is crucial for the design, optimization, and safety of processes in which it is utilized. This technical guide synthesizes the currently available information on the thermodynamic properties of **1H,2H-Hexafluorocyclopentene**, outlines the standard experimental methodologies for their determination, and provides a logical framework for the characterization of such novel compounds. It is important to note that while the significance of this compound is recognized, extensive, publicly available experimental data on its thermodynamic properties are limited. This guide, therefore, also serves as a primer on the established techniques used for analogous fluorinated compounds.

Introduction

Fluorinated organic compounds exhibit unique physical and chemical properties, including high density, low surface tension, high gas solubility, and chemical inertness, which make them suitable for a wide range of applications. **1H,2H-Hexafluorocyclopentene** is an emerging compound within this class. The strategic placement of fluorine atoms on the cyclopentene ring significantly influences its intermolecular forces and, consequently, its thermodynamic behavior. Accurate thermodynamic data, such as vapor pressure, heat capacity, and enthalpy of

formation, are fundamental for chemical engineers and scientists to model its behavior in various systems, predict its phase transitions, and assess its energy transfer capabilities.

Physicochemical Properties

While comprehensive experimental data tables for **1H,2H-Hexafluorocyclopentene** are not readily available in the public domain, the following table summarizes its basic molecular information.

Property	Value	Reference
Chemical Formula	C ₅ H ₂ F ₆	[1]
Molecular Weight	176.06 g/mol	[1]
CAS Registry Number	1005-73-8	[1]
Synonyms	3,3,4,4,5,5-Hexafluorocyclopentene, 1H,2H-Perfluorocyclopentene	[1]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a compound like **1H,2H-Hexafluorocyclopentene** involves a suite of precise experimental techniques. The following sections describe the standard methodologies employed for such measurements, drawing on established practices for other fluorinated compounds.

Vapor Pressure Measurement

The vapor pressure of a liquid is a critical property that dictates its volatility and boiling point. Two common methods for its determination are the static method and the Knudsen effusion method.

- **Static Method:** This technique involves placing a pure sample of the liquid in a temperature-controlled, evacuated vessel. The pressure exerted by the vapor in equilibrium with the liquid

is measured directly using a pressure transducer. This method is suitable for measuring vapor pressures up to several atmospheres.^{[2][3]}

- Knudsen Effusion Method: This method is employed for substances with low vapor pressures. The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured. The vapor pressure can then be calculated from the effusion rate.^[2]

The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which allows for the determination of the enthalpy of vaporization.^{[4][5]}

Calorimetry for Heat Capacity and Enthalpy Measurements

Calorimetry is the primary technique for measuring heat changes associated with physical and chemical processes.

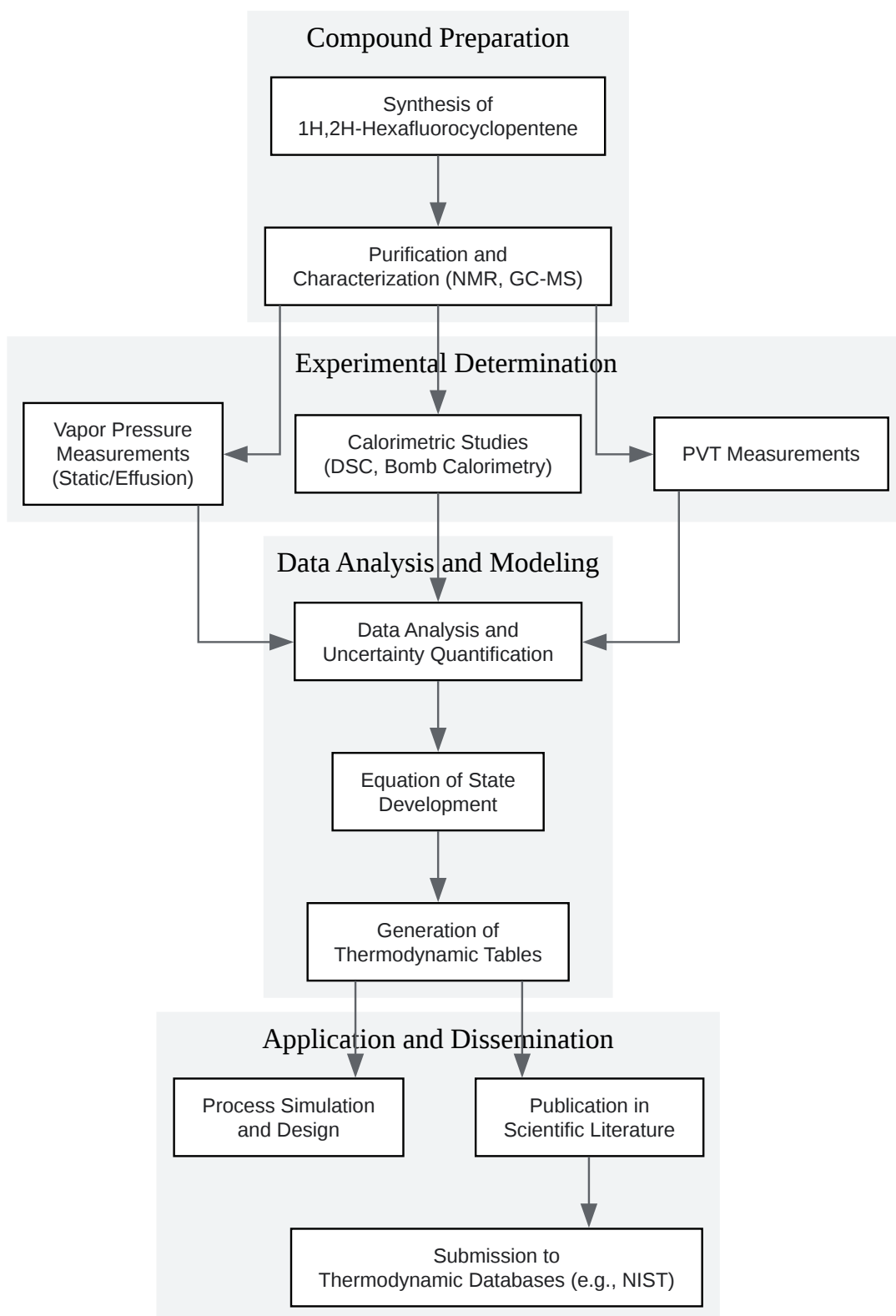
- Differential Scanning Calorimetry (DSC): DSC is a versatile technique used to measure the heat capacity of a substance as a function of temperature. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. DSC can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.^{[6][7]}
- Bomb Calorimetry: To determine the enthalpy of combustion, a known amount of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's law.^[8]

Equation of State (EoS) Development

For a comprehensive thermodynamic description of a fluid over a wide range of temperatures and pressures, an equation of state is developed. This typically involves precise measurements of pressure, volume, and temperature (PVT) in a dedicated apparatus. The experimental data are then fitted to a mathematical model, such as a Helmholtz energy-based equation of state, which allows for the calculation of all thermodynamic properties.^{[9][10]}

Logical Workflow for Thermodynamic Characterization

The process of characterizing the thermodynamic properties of a novel compound like **1H,2H-Hexafluorocyclopentene** follows a structured workflow. The diagram below illustrates the key steps, from initial synthesis and purification to the final dissemination of data.



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- To cite this document: BenchChem. [Thermodynamic Properties of 1H,2H-Hexafluorocyclopentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087256#thermodynamic-properties-of-1h-2h-hexafluorocyclopentene]

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